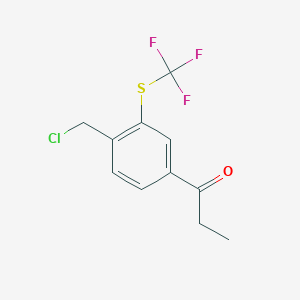

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

描述

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the para position (C4) and a trifluoromethylthio (-SCF₃) group at the meta position (C3). This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar structures in bioactive molecules .

属性

分子式 |

C11H10ClF3OS |

|---|---|

分子量 |

282.71 g/mol |

IUPAC 名称 |

1-[4-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-2-9(16)7-3-4-8(6-12)10(5-7)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI 键 |

CJNRYAMYOYERBL-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=CC(=C(C=C1)CCl)SC(F)(F)F |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key steps generally include:

- Introduction of the trifluoromethylthio group onto the aromatic ring.

- Functionalization of the aromatic ring with a chloromethyl substituent.

- Attachment of the propan-1-one moiety via Friedel-Crafts acylation or related ketone-forming reactions.

Specific Synthetic Routes

Route via Halomethylation and Ketone Formation

One common approach involves first preparing a trifluoromethylthio-substituted aromatic intermediate, followed by chloromethylation at the 4-position of the phenyl ring. The chloromethylation is typically achieved using chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to avoid over-chlorination or polymerization.

Subsequently, the propan-1-one group is introduced by Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is generally carried out in an inert solvent like dichloromethane or chloroform at low temperatures to optimize selectivity and yield.

Alternative Route via Bromomethyl Intermediate

A related synthetic pathway involves the preparation of the analogous bromomethyl compound, 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one , which can be converted to the chloromethyl derivative by halogen exchange reactions if needed. This bromomethyl intermediate is synthesized by bromination of the methyl group on the trifluoromethylthio-substituted aromatic ketone precursor.

This method benefits from the higher reactivity of the bromomethyl group in subsequent functionalization steps and may provide better control over reaction kinetics and product purity.

Reaction Conditions and Catalysts

- Solvents: Polar aprotic solvents such as dichloromethane, chloroform, or toluene are commonly used to dissolve reactants and facilitate electrophilic aromatic substitution reactions.

- Catalysts: Lewis acids like aluminum chloride or iron(III) chloride catalyze the Friedel-Crafts acylation step.

- Temperature: Low to moderate temperatures (0–25 °C) are preferred to minimize side reactions and improve selectivity.

- Halomethylation: Controlled addition of chloromethylating agents under acidic conditions is critical to avoid polymerization and side products.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Trifluoromethylthio introduction | Nucleophilic substitution or direct trifluoromethylthiolation | Trifluoromethylthiolating agents, base catalysts | High selectivity for trifluoromethylthio group | Requires specialized reagents |

| Chloromethylation | Electrophilic substitution using chloromethyl methyl ether or formaldehyde/HCl | Acidic medium, low temperature | Efficient introduction of chloromethyl group | Risk of polymerization, side reactions |

| Friedel-Crafts acylation | Acylation with propanoyl chloride and aluminum chloride | Lewis acid catalyst, inert solvent, low temperature | High yield of ketone formation | Sensitive to moisture, requires careful control |

| Bromomethyl intermediate route | Bromination of methyl group followed by halogen exchange | Bromine or N-bromosuccinimide, halogen exchange reagents | Enhanced reactivity for further functionalization | Additional step, potential for over-bromination |

化学反应分析

Types of Reactions

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloromethyl group.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound featuring a propanone backbone, with a chloromethyl and a trifluoromethylthio group attached to a phenyl ring. It has a molecular formula of C11H10ClF3OS and a molecular weight of 282.71 g/mol . This compound is used in organic synthesis and medicinal chemistry. The trifluoromethylthio group enhances its chemical reactivity and biological activity, making it valuable in various research fields.

Comparison of Similar Compounds

Several compounds share structural similarities with this compound:

- 1-(4-(Trifluoromethyl)phenyl)propan-1-one Contains a trifluoromethyl group instead of trifluoromethylthio and lacks sulfur functionality.

- 4-Chloro-3-methylphenylpropan-1-one Contains a methyl group instead of trifluoromethylthio and has less electron-withdrawing effect.

- 3-Trifluoromethylbenzaldehyde An aldehyde instead of a ketone, leading to different reactivity due to the aldehyde functionality.

The presence of both chloromethyl and trifluoromethylthio groups in this compound gives it unique reactivity and potential biological properties compared to similar compounds.

Potential Applications

This compound has potential applications in several areas:

- Organic synthesis

- Medicinal chemistry

作用机制

The mechanism of action of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Observations :

Key Observations :

- Chloromethyl-substituted analogues often require careful handling due to the reactivity of the -CH₂Cl group, which may necessitate protective group strategies .

Physicochemical Properties

Predicted or experimental data for selected compounds:

Key Observations :

- The trifluoromethylthio group increases lipophilicity compared to hydroxyl or amino-substituted derivatives, enhancing membrane permeability in biological systems .

- The chloromethyl group may slightly elevate density compared to non-halogenated analogues due to the higher atomic weight of chlorine .

Stability and Reactivity

生物活性

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1806548-93-5, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound features a chloromethyl group and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by diverse research findings and case studies.

- Molecular Formula : C11H10ClF3OS

- Molecular Weight : 282.71 g/mol

- Density : 1.34 g/cm³ (predicted)

- Boiling Point : Approximately 295 °C (predicted)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This feature is crucial in developing compounds targeting metabolic pathways in cancer cells .

- Receptor Modulation : The compound may interact with cellular receptors, modulating their activity and influencing various signaling pathways within the cell.

- Nucleophilic Substitution Reactions : The chloromethyl and trifluoromethylthio groups allow for nucleophilic substitution reactions, which can lead to the formation of more complex molecules with enhanced biological activities .

Biological Activity Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A notable study evaluated the anticancer properties of trifluoromethylated compounds. Compounds exhibiting similar structures were tested against various human cancer cell lines, including leukemia and non-small cell lung cancer. The results indicated selective growth inhibition in certain cell lines, suggesting that modifications in the molecular structure significantly impact anticancer efficacy .

| Cell Line Type | Compound Tested | Growth Inhibition (%) |

|---|---|---|

| Leukemia (RPMI-8226) | 6a | >20 |

| Non-Small Cell Lung (A549) | 3b | >10 |

| Renal (A498) | 3a | >15 |

Herbicidal Activity

In agricultural applications, compounds similar to this compound have demonstrated significant herbicidal activity against various weed species. A study highlighted that certain derivatives showed broader post-emergence herbicidal activity compared to commercial herbicides . This suggests potential applications in agrochemicals.

Case Studies

-

Case Study on Anticancer Properties :

- A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity through the National Cancer Institute’s NCI-60 DTP Human Tumor Cell Line Screen. The study revealed that specific structural modifications led to enhanced interactions with cellular targets, improving efficacy against certain cancer types .

- Case Study on Agrochemical Applications :

常见问题

Basic Research Questions

Q. What are the key functional groups in 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, and how do they influence its chemical reactivity?

- Answer: The compound contains a chloromethyl (-CH2Cl) group and a trifluoromethylthio (-SCF3) group on the aromatic ring, along with a propan-1-one backbone. The chloromethyl group is highly reactive in nucleophilic substitution (e.g., SN2 reactions), while the trifluoromethylthio group is electron-withdrawing, directing electrophilic substitution to specific positions on the ring. The ketone moiety enables condensation or reduction reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: A plausible method involves Claisen-Schmidt condensation between a substituted benzaldehyde derivative (e.g., 4-(chloromethyl)-3-(trifluoromethylthio)benzaldehyde) and acetone under basic conditions. Alternatively, Friedel-Crafts acylation using a chloroacetyl chloride derivative and a substituted benzene could yield the ketone backbone. Post-synthetic modifications, such as chloromethylation, may also be employed .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Answer:

- 1H/13C NMR : The aromatic protons adjacent to the -SCF3 group exhibit downfield shifts (δ ~7.5–8.5 ppm). The methylene protons in -CH2Cl appear as a singlet at δ ~4.5–5.0 ppm.

- FT-IR : Strong C=O stretch at ~1680–1720 cm⁻¹; C-Cl stretch at ~550–750 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ consistent with the molecular formula C11H10ClF3OS. Confirmatory fragments include loss of -CH2Cl (m/z ~35.5) .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the electronic properties and reaction pathways of this compound?

- Answer: Density Functional Theory (DFT) calculations can model the electron density distribution , identifying reactive sites (e.g., electrophilic regions near -SCF3). Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic behavior, while transition-state modeling optimizes reaction conditions for substitutions or condensations. For example, DFT has been used to analyze similar trifluoromethylthio-substituted aromatics to predict regioselectivity in cross-coupling reactions .

Q. What experimental strategies can mitigate discrepancies in spectral data obtained from different analytical batches?

- Answer:

- Standardized Purification : Use column chromatography with a consistent solvent system (e.g., hexane/ethyl acetate) to eliminate impurities affecting NMR/IR signals.

- Control Experiments : Include a reference compound (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to calibrate spectroscopic instruments.

- Degradation Monitoring : Store samples at low temperatures (-20°C) to prevent thermal decomposition of the chloromethyl group, which can alter spectral profiles .

Q. What are the challenges in synthesizing derivatives via nucleophilic substitution at the chloromethyl site, and how can reaction conditions be optimized?

- Answer: The steric hindrance from the trifluoromethylthio group and the electron-deficient aromatic ring can slow SN2 reactions. Optimization strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature : Moderate heating (40–60°C) balances reactivity and stability. Successful substitutions with amines or thiols have been reported in analogous chloromethyl-aromatic systems .

Q. How does the trifluoromethylthio group influence the compound’s stability under varying pH and temperature conditions?

- Answer: The -SCF3 group enhances hydrolytic stability compared to -CF3 due to sulfur’s lower electronegativity. However, under strongly acidic conditions (pH < 2), the thioether bond may cleave. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset at ~150°C, making the compound stable for most room-temperature reactions but requiring caution in high-temperature applications .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Answer: Contradictions often arise from impurities or solvent history. A systematic approach includes:

- Solubility Screening : Test in rigorously dried solvents (e.g., THF, DCM, ethanol) using UV-Vis or HPLC to quantify solubility.

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility. The compound’s -SCF3 group increases affinity for halogenated solvents (e.g., chloroform) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations can alter yields in halogen-rich systems .

- Safety Protocols : Use inert atmospheres (N2/Ar) during reactions involving chloromethyl groups to prevent oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。